2-(4-iso-Butylphenyl)ethanethiol
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Overview
Description
2-(4-iso-Butylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further connected to a phenyl ring substituted with an iso-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Butylphenyl)ethanethiol typically involves the following steps:
Starting Material: The synthesis begins with 4-iso-Butylbenzyl chloride.
Nucleophilic Substitution: The 4-iso-Butylbenzyl chloride undergoes a nucleophilic substitution reaction with thiourea to form 4-iso-Butylbenzyl isothiouronium chloride.
Hydrolysis: The 4-iso-Butylbenzyl isothiouronium chloride is then hydrolyzed to yield this compound.
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-iso-Butylphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-(4-iso-Butylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-iso-Butylphenyl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Lacks the iso-butyl substitution on the phenyl ring.
4-iso-Butylphenylmethanethiol: Has a methylene group instead of an ethane chain.
2-(4-tert-Butylphenyl)ethanethiol: Contains a tert-butyl group instead of an iso-butyl group.
Uniqueness
2-(4-iso-Butylphenyl)ethanethiol is unique due to the presence of the iso-butyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJNWOCMIQZGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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